(Amino-phenyl-methyl)-phosphinic acid
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Overview
Description
(Amino-phenyl-methyl)-phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to an amino-phenyl-methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Amino-phenyl-methyl)-phosphinic acid typically involves the reaction of chloromethylphenylphosphinic acid with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 0°C to 50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (Amino-phenyl-methyl)-phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted amino-phenyl-methyl-phosphinic acid derivatives
Scientific Research Applications
(Amino-phenyl-methyl)-phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Acts as a biomimetic compound, mimicking the behavior of natural amino acids in biological systems.
Medicine: Investigated for its potential as an antitumor, neuroactive, and antimicrobial agent.
Industry: Employed in the development of herbicides and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (Amino-phenyl-methyl)-phosphinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- (Amino-phenyl-methyl)-phosphonic acid
- (Amino-phenyl-methyl)-phosphine oxide
- (Amino-phenyl-methyl)-phosphine
Comparison:
- (Amino-phenyl-methyl)-phosphinic acid is unique due to its phosphinic acid group, which imparts distinct chemical reactivity and biological activity compared to its phosphonic acid and phosphine oxide counterparts.
- (Amino-phenyl-methyl)-phosphonic acid has a higher oxidation state and different reactivity patterns.
- (Amino-phenyl-methyl)-phosphine oxide exhibits different coordination chemistry due to the presence of the phosphine oxide group.
- (Amino-phenyl-methyl)-phosphine is less oxidized and has different electronic properties .
Properties
Molecular Formula |
C7H8NO2P |
---|---|
Molecular Weight |
169.12 g/mol |
IUPAC Name |
benzenecarboximidoylphosphonous acid |
InChI |
InChI=1S/C7H8NO2P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,8-10H |
InChI Key |
HYRMSZQUBBPTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)P(O)O |
Origin of Product |
United States |
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